molecular formula C14H16N2O2S B11700963 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11700963
M. Wt: 276.36 g/mol
InChI Key: MLBOFMDZOFVGRB-UHFFFAOYSA-N
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Description

2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a propyl chain, and a thiazole ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Preparation of 4-propylphenol: This can be achieved by alkylation of phenol with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-propylphenoxyacetic acid: The 4-propylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-propylphenoxyacetic acid.

    Synthesis of 2-(4-propylphenoxy)acetamide: The 4-propylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form 2-(4-propylphenoxy)acetamide.

    Formation of this compound: Finally, the 2-(4-propylphenoxy)acetamide is reacted with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with a methyl group instead of a propyl group.

    2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.

    2-(4-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The propyl group may impart different steric and electronic effects compared to other alkyl groups, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-propylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H16N2O2S/c1-2-3-11-4-6-12(7-5-11)18-10-13(17)16-14-15-8-9-19-14/h4-9H,2-3,10H2,1H3,(H,15,16,17)

InChI Key

MLBOFMDZOFVGRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2

Origin of Product

United States

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